4-(4-Nitrophenyl)-3-methyl-3-buten-2-one
Description
4-(4-Nitrophenyl)-3-methyl-3-buten-2-one (CAS: 3490-37-7) is a nitro-substituted α,β-unsaturated ketone with a molecular weight of 191.19 g/mol . It is characterized by a conjugated system comprising a nitrophenyl group at position 4 and a methyl group at position 3 of the butenone backbone. This compound is primarily utilized as a laboratory chemical and in the synthesis of specialty materials . Its structure enables participation in reactions such as Michael additions and cycloadditions, while the nitro group enhances electron-withdrawing effects, influencing its optical and electronic properties .
Properties
IUPAC Name |
(E)-3-methyl-4-(4-nitrophenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(9(2)13)7-10-3-5-11(6-4-10)12(14)15/h3-7H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSZCLQZBNGFIS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Differences :
- 4-(4-Nitrophenyl)but-3-en-2-one: Nitro group (–NO₂) at the para position.
- 4-(4-Dimethylaminophenyl)but-3-en-2-one: Dimethylamino group (–N(CH₃)₂) at the para position.
Optical Properties: A Z-Scan study (Ethyl Acetate solutions) revealed distinct nonlinear optical (NLO) behaviors due to substituent electronic effects :
| Property | 4-(4-Nitrophenyl)but-3-en-2-one | 4-(4-Dimethylaminophenyl)but-3-en-2-one |
|---|---|---|
| Concentration Range | 0.0047–0.041 M | 0.02–0.23 M |
| NLO Response | Higher polarizability due to –NO₂ | Lower polarizability (electron-donating –N(CH₃)₂) |
The nitro derivative exhibits stronger NLO activity, making it suitable for photonic applications, whereas the dimethylamino analog may prioritize charge-transfer interactions.
4-(4-Nitrophenyl)-3-methyl-3-buten-2-one vs. (E)-4-(4-Nitrostyryl)phenol
Structural Differences :
- This compound : Methyl group at position 3; ketone at position 2.
- (E)-4-(4-Nitrostyryl)phenol: Hydroxyl group (–OH) at position 4; styryl linkage (C=C–Ph).
Optical Properties :
UV-Vis spectroscopy showed:
| Compound | λₘₐₓ (nm) | Application |
|---|---|---|
| This compound | Not reported | Laboratory synthesis |
| (E)-4-(4-Nitrostyryl)phenol | 339 | Organic electronics and liquid crystals |
The hydroxyl group in the styryl derivative enhances solubility in polar solvents, while the methyl group in the butenone analog may sterically hinder certain reactions.
Comparison with α-Isomethyl Ionone (4-(2,6,6-Trimethylcyclohexen-1-yl)-3-methyl-3-buten-2-one)
Structural Differences :
- α-Isomethyl Ionone: Cyclohexenyl substituent with trimethyl groups.
- This compound : Nitrophenyl substituent.
Comparison with Methoxy/Hydroxy-Substituted Analogs
Examples :
Property Comparison :
| Compound | Substituent | Solubility | Reactivity |
|---|---|---|---|
| This compound | –NO₂ | Low in water | High (electrophilic) |
| 4-(4-Methoxyphenyl)-3-buten-2-one | –OCH₃ | Moderate | Moderate (resonance) |
| 4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one | –OH, –OCH₃ | High in polar solvents | Prone to oxidation |
Methoxy and hydroxy groups enhance solubility but reduce electrophilicity compared to the nitro derivative.
Table 1. Molecular and Optical Properties
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